molecular formula C10H9F3N2O2 B3033152 Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- CAS No. 89427-14-5

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-

Cat. No.: B3033152
CAS No.: 89427-14-5
M. Wt: 246.19 g/mol
InChI Key: DVWDQEOXYVYICR-UHFFFAOYSA-N
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Description

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-, is a heterocyclic compound featuring a fused benzene and imidazole ring system. The molecule is substituted with methoxy (-OCH₃) groups at positions 4 and 7 and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior. Benzimidazole derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, often improving pharmacokinetic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-16-5-3-4-6(17-2)8-7(5)14-9(15-8)10(11,12)13/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWDQEOXYVYICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237676
Record name Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89427-14-5
Record name Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,4-Dimethoxy-2,3-Diaminobenzene with Trifluoroacetic Acid

Synthesis of the Diamine Precursor

The synthesis begins with 1,4-dimethoxybenzene (1), which undergoes nitration to yield a mixture of 2-nitro-1,4-dimethoxybenzene (2) and 3-nitro-1,4-dimethoxybenzene (3). Nitration with 70% HNO₃ in acetic anhydride at 0°C achieves a 45:55 ratio of 2 and 3 with 95% combined yield. Subsequent reduction using tin metal in hydrochloric acid converts the nitro groups to amines, producing 1,4-dimethoxy-2,3-diaminobenzene (4) in 98% yield.

Cyclization with Trifluoroacetic Acid

The diamine 4 reacts with trifluoroacetic acid (TFA) under reflux conditions to form 4,7-dimethoxy-2-(trifluoromethyl)benzimidazole (8b). This step involves cyclo-condensation, where TFA acts as both the acylating agent and solvent. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of TFA, followed by dehydration and aromatization. The trifluoromethyl group is introduced directly from TFA, eliminating the need for post-synthesis functionalization. This method yields 8b in 72–82% purity, depending on the reaction scale and purification protocols.

Key Optimization:
  • Solvent and Temperature : Refluxing in neat TFA at 120°C for 6 hours ensures complete conversion.
  • Scalability : Gram-scale synthesis (10 mmol) maintains consistent yields, demonstrating industrial applicability.

Condensation of 3,4-Diamino-1,2-Dimethoxybenzene with Trifluoroacetonitrile (CF₃CN)

In Situ Generation of CF₃CN

Trifluoroacetonitrile, a volatile reagent, is generated in situ by dehydrating trifluoroacetamide using phosphorus oxychloride (POCl₃). This approach avoids handling gaseous CF₃CN directly, enhancing operational safety.

Mechanistic Pathway

The diamine 4 reacts with CF₃CN in dimethylformamide (DMF) at 80°C under nitrogen atmosphere. The mechanism involves:

  • Nucleophilic Addition : The amine groups attack the nitrile carbon, forming an imidamide intermediate.
  • Intramolecular Cyclization : The intermediate undergoes cyclization, eliminating ammonia to yield the benzimidazole core.

This method produces the target compound in 85–92% yield, with exceptional regioselectivity due to the electronic effects of the methoxy groups.

Advantages Over Traditional Methods:
  • Reduced By-Products : The use of CF₃CN minimizes competing side reactions observed with carboxylic acid derivatives.
  • Microwave Acceleration : Microwave irradiation (100 W, 130°C) reduces reaction time from hours to 30 minutes.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation with TFA CF₃CN Condensation
Starting Material 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene
Key Reagent Trifluoroacetic Acid Trifluoroacetonitrile
Reaction Time 6–8 hours 0.5–2 hours
Yield 72–82% 85–92%
By-Products Debromination intermediates Trace ammonia
Scalability Demonstrated at 10 mmol Pilot-scale tested

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitration of 1 produces a near-equimolar mixture of 2 and 3 , complicating isolation. Chromatographic separation or recrystallization from ethanol improves purity to >99%.

Oxidation Sensitivity

The methoxy groups are susceptible to demethylation under strong acidic conditions. Using milder oxidants like ceric ammonium nitrate (CAN) in aqueous acetonitrile preserves the methoxy functionality during downstream modifications.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Benzimidazole derivatives are well-known for their pharmacological properties, including:

  • Anticancer Activity : Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced metabolic stability and increased potency against various cancer types .
  • Anti-inflammatory Effects : Several studies have reported that benzimidazole derivatives demonstrate significant anti-inflammatory activities. A notable example includes compounds that showed up to 97.6% reduction in edema , outperforming standard anti-inflammatory drugs such as rofecoxib and indomethacin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. For example, certain benzimidazole derivatives have been effective against Helicobacter pylori, a bacterium associated with gastric ulcers .
  • Antiviral Activity : Recent findings suggest that some benzimidazole derivatives possess antiviral properties, making them candidates for further development in treating viral infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzimidazole derivatives often involves various chemical reactions that modify the core structure to enhance biological activity. A systematic approach to SAR has revealed that:

  • Trifluoromethyl Substitution : The introduction of trifluoromethyl groups significantly increases the metabolic stability of the compounds. For example, compounds with this substitution have shown improved binding affinity to biological targets .
  • Halide Substitutions : The incorporation of halide groups into the aniline derivatives of benzimidazole has been shown to affect their antagonistic activities at P2X3 receptors, which are implicated in neuropathic pain and chronic cough .

Data Tables

The following tables summarize key findings from various studies on the applications and effectiveness of benzimidazole derivatives.

Study Compound Activity IC50/Effectiveness
Sharma et al., 2017Compound 147Analgesic50 mg/kg (17% vs 12% standard)
Rathore et al., 2017Compound 152Anti-inflammatory74.17% vs 57.79% (indomethacin)
Patil et al., 2010Compound 176AntiulcerSignificant reduction in gastric acid secretion at 10 mg/kg

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of benzimidazole derivatives against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited a notable increase in cytotoxicity compared to their non-substituted counterparts.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, specific benzimidazole derivatives were tested for their anti-inflammatory properties. Results showed a significant reduction in inflammation markers, suggesting their potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research focused on the antimicrobial activity of benzimidazole derivatives against Helicobacter pylori. The study demonstrated that certain derivatives inhibited bacterial growth effectively, indicating their potential as therapeutic agents for gastrointestinal infections.

Mechanism of Action

The mechanism of action of benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to act as an antagonist for certain receptors, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the benzimidazole scaffold critically influence bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Properties
Compound Name Substituents (Positions) Key Properties/Bioactivity References
4,7-Dimethoxy-2-(trifluoromethyl)- -OCH₃ (4,7); -CF₃ (2) Enhanced metabolic stability, antiviral potential
5,6-Dichloro-4,7-dimethoxy-2-CF₃- (CAS 89427-46-3) -Cl (5,6); -OCH₃ (4,7); -CF₃ (2) Increased lipophilicity; herbicidal applications
4,7-Dichloro-5,6-dimethoxy-2-CF₃- (CAS 89427-47-4) -Cl (4,7); -OCH₃ (5,6); -CF₃ (2) Altered electronic effects; SAR under study
4,5-Dichloro-2-CF₃- (Chloroflurazole, CAS 3615-21-2) -Cl (4,5); -CF₃ (2) Herbicide; moderate toxicity to liver
4,7-Dibromo-2-CF₃- -Br (4,7); -CF₃ (2) Higher molecular weight; potential pharmacokinetic challenges
Key Observations:
  • Electron-Donating vs. In contrast, chloro (-Cl) and bromo (-Br) substituents are electron-withdrawing, reducing electron density and altering binding affinities .
  • Lipophilicity : Chloro and bromo substituents increase logP values compared to methoxy groups, impacting membrane permeability and bioavailability. For example, 5,6-dichloro-4,7-dimethoxy-2-CF₃- has a higher logP than the parent compound, favoring herbicidal activity .
  • Toxicity Profiles : Substituents near positions 6 and 7 (e.g., -Cl, -Br) correlate with increased toxicity in CoMFA models, whereas methoxy groups may mitigate this risk .

Physicochemical and Metabolic Stability

  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, prolonging half-life. However, its high lipophilicity can reduce aqueous solubility, as seen in proton pump inhibitors (PPIs) like pantoprazole. Fluorine substituents were later replaced with fluoroalkoxy groups to balance stability and solubility .
  • logP and Solubility : The target compound (4,7-dimethoxy-2-CF₃-) likely has a moderate logP (~3.4), similar to 4,5-dichloro-2-CF₃- (logP 3.41), but higher than unsubstituted benzimidazoles .

Biological Activity

Benzimidazole derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- , exploring its biological activity through various studies and case analyses.

Overview of Benzimidazole Derivatives

Benzimidazole is a bicyclic compound known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of substituents such as methoxy and trifluoromethyl groups can enhance the pharmacological profile of these compounds.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. For instance, a study demonstrated that benzimidazole derivatives act as topoisomerase inhibitors , which are crucial in DNA replication and repair processes. Compounds with the benzimidazole pharmacophore can interact with target proteins through various interactions including hydrogen bonding and hydrophobic interactions .

Case Study: Cytotoxic Effects

A significant investigation assessed the cytotoxic effects of several benzimidazole-4,7-dione derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The study utilized WST-1 assays to measure cell viability post-treatment. Notably, compounds exhibited IC50 values indicating potent antiproliferative effects. The mechanism of action was further elucidated through caspase 3/7 assays, confirming that these compounds induce apoptosis in hypoxic tumor environments .

Anti-inflammatory Properties

Benzimidazole derivatives have also been noted for their anti-inflammatory capabilities. Research indicates that these compounds interact with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, which play pivotal roles in pain and inflammation pathways. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C3 position significantly enhance anti-inflammatory activity .

Antimicrobial and Antiviral Activities

The antimicrobial properties of benzimidazole derivatives have been extensively documented. A comprehensive review indicated that various substituted benzimidazoles exhibit notable antibacterial and antifungal activities against a range of pathogens. For example, certain derivatives showed promising results against Staphylococcus typhi and Candida albicans, demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Table: Summary of Biological Activities

Activity Type Biological Activity Mechanism/Target Reference
AnticancerCytotoxicityTopoisomerase inhibition
Anti-inflammatoryInhibition of TRPV1Receptor interaction
AntimicrobialBactericidal/FungicidalCell membrane disruption

Structure-Activity Relationship (SAR)

The SAR studies emphasize the significance of substituents on the benzimidazole core structure. Trifluoromethyl substitution has been shown to enhance metabolic stability and bioactivity. Researchers synthesized various aniline derivatives based on the benzimidazole scaffold to evaluate their antagonistic activities against P2X3 receptors, which are implicated in neuropathic pain and other disorders .

Q & A

Q. What are the primary synthetic routes for 4,7-dimethoxy-2-(trifluoromethyl)-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of substituted o-phenylenediamines with trifluoroacetic acid derivatives. For example, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines can introduce the trifluoromethyl group efficiently . Key factors affecting yield include:

  • Catalyst selection : Ligands like TMEDA enhance reaction rates and regioselectivity .
  • Reagent stoichiometry : Excess trifluoromethylating agents (e.g., trifluoroacetimidoyl chlorides) improve conversion but require purification to remove byproducts.
  • Temperature control : Reflux conditions (~100–120°C) are critical for cyclization but may degrade thermally sensitive methoxy groups .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve methoxy and trifluoromethyl substituent positions. SHELXS/SHELXD can handle twinned or high-resolution data .
  • FTIR and NMR : Employ FTIR to confirm the benzimidazole core (C=N stretching at ~1600 cm⁻¹) and ¹H/¹³C NMR to distinguish methoxy (-OCH₃) and CF₃ groups. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while CF₃ causes splitting in adjacent protons .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀F₃N₂O₂, expected m/z 263.07) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and Tyvek® suits to prevent skin contact. Respiratory protection with NIOSH-approved N95 masks is advised due to potential nasal/throat irritation .
  • Ventilation : Local exhaust ventilation (LEV) should maintain airborne concentrations below PAC-1 (7.5 mg/m³). Monitor using gas chromatography or OSHA-approved sampling .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent toxic gas release (e.g., HF, Cl₂) .

Advanced Research Questions

Q. How can computational models predict electronic properties and reactivity for drug design?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer dynamics. For example, methoxy groups increase electron density on the benzimidazole ring, enhancing π-π stacking in target binding .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., Hedgehog pathway proteins). Trifluoromethyl groups improve hydrophobic binding, while methoxy substituents modulate solubility .
  • Solvent effects : Apply COSMO-RS to predict logP (octanol/water partition coefficient). For this compound, logP ~3.4 suggests moderate membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace methoxy with Cl or F) and test against standardized cell lines (e.g., MCF-7 for breast cancer, MRSA for antibacterial assays). For example, nitro-furan benzimidazole hybrids show dual activity but require cytotoxicity profiling against HEK293 cells to exclude off-target effects .
  • Dose-response analysis : Use Hill equation modeling to compare EC₅₀ values. Contradictions may arise from differential uptake (e.g., CF₃ enhances lipophilicity but reduces aqueous solubility) .

Q. What strategies optimize the compound’s material properties for polymer applications?

Methodological Answer:

  • Copolymer design : Incorporate benzimidazole units into polyimide backbones via polycondensation. Trifluoromethyl groups reduce dielectric constants (ε ~2.8) by increasing free volume, while methoxy side chains improve thermal stability (Tg >300°C) .
  • Interfacial engineering : Functionalize with hydroxyl groups to enhance adhesion in composite materials. FTIR and DMA can validate crosslink density and interfacial bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
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Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-

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